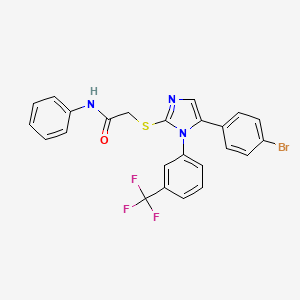

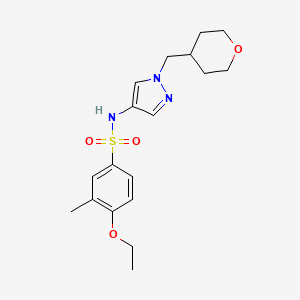

![molecular formula C20H15BrN2O4 B2702509 2-(4-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896594-39-1](/img/structure/B2702509.png)

2-(4-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione, also known as BRD7929, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in the regulation of gene expression, and their dysregulation has been linked to a variety of diseases, including cancer and inflammation. In recent years, BRD7929 has emerged as a promising tool for studying the function of BET proteins and developing new therapeutics for a range of diseases.

Applications De Recherche Scientifique

Novel Synthesis Methods

Researchers have developed novel methods for synthesizing chromeno[2,3-d]pyrimidine derivatives, emphasizing the importance of these compounds in pharmaceutical chemistry due to their antibacterial, fungicidal, antiallergic, and neuropeptide S receptor antagonist properties. These methods involve various synthesis routes, including the reduction of diones, cyclization of barbituric acid derivatives, and condensation reactions, to obtain derivatives with potential biological activities (Osyanin et al., 2014).

Antimicrobial Activity

Chromeno pyrimidinone derivatives synthesized through Brønsted acidic ionic liquid catalysis have shown significant in vitro antimicrobial activity against various bacterial and fungal strains. This highlights the compound's role in developing new antimicrobial agents (Banothu & Bavanthula, 2012).

Antiviral and Anticancer Properties

Derivatives of chromeno[2,3-d]pyrimidine, such as 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have been evaluated for their antiviral activity, particularly against retroviruses, showing notable inhibitory effects. This opens avenues for research into antiretroviral therapies (Hocková et al., 2003).

Chemical Nuclease Activity and Cytotoxicity

Complexes derived from chromeno[2,3-d]pyrimidine have been studied for their chemical nuclease activity and cytotoxicity, showing potential as anticancer agents. These complexes demonstrated significant cytotoxic activity against T-cell lymphoma, underscoring their therapeutic potential (Dixit et al., 2011).

Synthesis and Biological Evaluation

Research has also focused on synthesizing and evaluating the biological activity of chromeno[2,3-d]pyrimidine derivatives, including their antimicrobial and antitubercular properties. These studies provide insights into the structural requirements for biological activity and open up new possibilities for drug development (Kamdar et al., 2011).

Propriétés

IUPAC Name |

2-(4-bromophenyl)-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2O4/c1-26-11-10-23-18(12-6-8-13(21)9-7-12)22-19-16(20(23)25)17(24)14-4-2-3-5-15(14)27-19/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIHFWUFLOLJIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

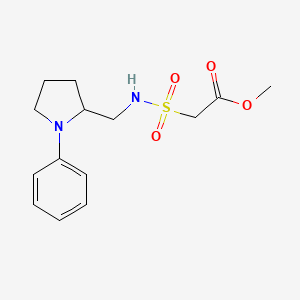

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

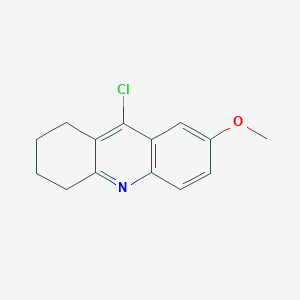

![2-(2-chlorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide](/img/structure/B2702437.png)

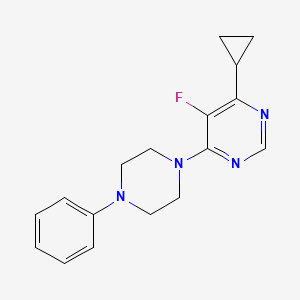

![N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2702440.png)

![N-allyl-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2702441.png)

![Ethyl 2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2702442.png)

![1-[(3-fluorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2702443.png)